molecular formula C22H23N3O4 B2747862 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 932470-59-2

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2747862
CAS No.: 932470-59-2
M. Wt: 393.443
InChI Key: KOIWPBVRKDQQMF-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline core with a 7-oxo group, an acetamide moiety at position 6, and a (4-ethylanilino)methyl substituent at position 6. The 4-ethylanilino group introduces hydrophobicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-2-14-3-5-17(6-4-14)24-12-16-9-15-10-19-20(29-8-7-28-19)11-18(15)25(22(16)27)13-21(23)26/h3-6,9-11,24H,2,7-8,12-13H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIWPBVRKDQQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)N)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multiple steps. The starting materials often include quinoline derivatives and appropriate amines. The reaction conditions may involve:

    Heating: To facilitate the formation of the dioxino ring.

    Catalysts: Such as palladium or other transition metals to promote coupling reactions.

    Solvents: Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DCM, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(a) 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide

  • Key Difference: Replaces the (4-ethylanilino)methyl group with a thioether-linked ethyl group.
  • Implications : The sulfur atom may increase electronegativity, altering electronic distribution and redox sensitivity. The 4-methoxyphenyl acetamide enhances lipophilicity compared to the target compound’s simpler acetamide .

(b) 2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide

  • Key Difference: Substitutes the (4-ethylanilino)methyl with a benzoyl group and adds a 9-oxo moiety.

Modifications in the Acetamide Side Chain

(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide

  • Key Difference: Acetamide is linked to a benzodioxin ring instead of a quinoline-attached group.
  • Implications : The 4-ethylbenzoyl substituent may enhance binding to hydrophobic pockets in enzymes, while the ethoxy group at position 6 could modulate metabolic stability .

(b) N-[4-[(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)sulfamoyl]phenyl]acetamide

  • Key Difference : Incorporates a sulfamoyl linker and chloro substituent.

Core Scaffold Analogues

(a) Quinoxaline-2,3(1H,4H)-dione Derivatives

  • Example: 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (Compound 7).
  • Key Difference: Replaces the dioxinoquinoline core with a quinoxaline-dione system.
  • However, reduced aromaticity may decrease membrane permeability .

Structure-Activity Relationship (SAR) Trends

Structural Feature Biological Implication Example Compounds
7-Oxo Group Enhances hydrogen-bonding with target proteins; common in cytotoxic agents . Target compound, Compound 7
(4-Ethylanilino)methyl Balances hydrophobicity and steric bulk; may improve selectivity for kinase targets . Target compound
Thioether Linkage Increases susceptibility to oxidation; may reduce in vivo stability . compound
Sulfamoyl Group Broad-spectrum activity against bacterial/enzymatic targets . compound

Biological Activity

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the quinoline derivatives class, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure includes a quinoline core fused with a dioxin moiety, contributing to its pharmacological properties.

The molecular formula of the compound is C29H29N3O5, with a molecular weight of approximately 483.6 g/mol. Its structure features multiple functional groups that enhance its biological activity:

PropertyValue
Molecular FormulaC29H29N3O5
Molecular Weight483.6 g/mol
SolubilityNot specified
StabilityModerate

The biological activity of this compound is likely multifaceted due to its complex structure. Compounds with similar features have been found to exhibit various mechanisms of action:

  • Enzyme Inhibition : Preliminary studies indicate that derivatives similar to this compound can inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, suggesting potential applications in treating diseases like Alzheimer's and diabetes.
  • Cytotoxic Effects : The compound has shown cytotoxic effects against various cancer cell lines in vitro, indicating its potential as an anticancer agent.
  • Antimicrobial Activity : The presence of the quinoline and dioxin moieties suggests that this compound may possess antimicrobial properties, which are common among similar derivatives .

Case Studies and Research Findings

Research has demonstrated the biological activity of compounds structurally related to this compound:

  • Anticancer Studies : A study evaluating various quinoline derivatives found significant activity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.
  • Antimicrobial Activity : Another study reported that similar compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics in light of rising antibiotic resistance .
  • Neuroprotective Effects : Research into the neuroprotective effects of quinoline derivatives indicated that certain modifications could enhance their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

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